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Compound of Interest

Compound Name: 4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dihydrofuran-3-carboxylic acid (CsHesOs, Mol. Wt.: 114.10 g/mol ).[1] This document is
intended for researchers, scientists, and professionals in drug development who require
detailed spectroscopic information for identification, characterization, and quality control of this
compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed
experimental protocols for acquiring such data are also provided, along with a workflow
diagram for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 4,5-Dihydrofuran-3-
carboxylic acid, the following data is predicted based on established principles of
spectroscopy and analysis of similar chemical structures.

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

~11-13 Singlet (broad) 1H -COOH

~7.5 Singlet 1H =CH-

~4.5 Triplet 2H -O-CHz-

~2.9 Triplet 2H -CH2-C=
. 1 13

Chemical Shift (d) ppm Carbon Type Assignment

~170 Quaternary -COOH

~150 Quaternary =C-COOH

~120 Tertiary =CH-

~70 Secondary -O-CHz-

~30 Secondary -CHz2-C=

Table 3: Predicted IR Spectroscopy Data

Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
2500-3300 Broad O-H stretch Carboxylic Acid
1680-1710 Strong C=0 stretch Carboxylic Acid
1640-1680 Medium C=C stretch Alkene
1210-1320 Strong C-O stretch Carboxylic Acid
1000-1100 Strong C-O stretch Dihydrofuran ring

Table 4: Predicted Mass Spectrometry Data
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miz Relative Intensity (%) Possible Fragment
114 100 [M]* (Molecular lon)
97 Moderate [M-OH]*

85 Moderate [M-CHO]*

69 High [M-COOH]*

45 Moderate [COOH]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These protocols can be adapted for 4,5-Dihydrofuran-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

Dissolve approximately 5-10 mg of 4,5-Dihydrofuran-3-carboxylic acid in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or D20). The choice of solvent is critical and
should be one in which the compound is soluble and which does not have signals that
overlap with the analyte signals.[2]

Transfer the solution to a standard 5 mm NMR tube.
. 'H NMR Spectroscopy:
The *H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[3]

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at
0.00 ppm.[4]
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3. B3C NMR Spectroscopy:

e The 13C NMR spectrum is acquired on the same instrument, typically with a proton-
decoupled pulse sequence.[5][6]

e Alarger number of scans (e.g., 1024 or more) is usually required due to the low natural
abundance of the 13C isotope.[5][6]

o A wider spectral width is used compared to *H NMR.

o Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCls at 77.16 ppm).

[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

o For a solid sample, the KBr pellet method is common. A small amount of the sample is
ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

» Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the
solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

o A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[8]
e The sample is then placed in the instrument, and the sample spectrum is recorded.

e The spectrum is typically scanned over the range of 4000 to 400 cm~1.[9]

o The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

1. Sample Preparation:
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o The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.[10]

e The solution is then further diluted to the low pg/mL or ng/mL range.[10]
2. Data Acquisition:

e The most common ionization technique for this type of molecule is Electrospray lonization
(ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (El)
ionization can also be used.[12]

e The sample solution is introduced into the mass spectrometer, where it is ionized.
e The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12]
e The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 4,5-Dihydrofuran-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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